Sigma-2 Receptor Binding Affinity and Selectivity Over Sigma-1 in Rat PC12 Cells
6-Methoxy-1-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline demonstrates moderate affinity for the sigma-2 (σ₂) receptor with a Ki of 90 nM and significantly weaker affinity for sigma-1 (σ₁) with a Ki of 841 nM, yielding a σ₁/σ₂ selectivity ratio of approximately 9.3-fold [1]. This binding profile contrasts with many THIQ-based sigma ligands that exhibit high nanomolar to low micromolar affinities without pronounced subtype selectivity. For instance, a series of 6,7-dimethoxy-THIQ derivatives reported σ₂ Ki values ranging from 4.4 nM to 133 nM, with some achieving sub-nanomolar affinity (0.88–15.0 nM) [2], indicating that the 6-methoxy-1-isopropyl substitution pattern yields a distinct, moderate-affinity ligand suitable for applications where high potency is not required or where a more balanced σ₁/σ₂ profile is desired.
| Evidence Dimension | Sigma receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | σ₂ Ki = 90 nM; σ₁ Ki = 841 nM |
| Comparator Or Baseline | 6,7-Dimethoxy-THIQ derivatives: σ₂ Ki = 4.4–133 nM (range); optimized ligands with pendent aromatics: σ₂ Ki = 0.88–15.0 nM |
| Quantified Difference | Target compound exhibits moderate σ₂ affinity (90 nM) with ~9.3-fold σ₁ selectivity, whereas comparator series includes both higher-potency (sub-nanomolar) and lower-potency (up to 133 nM) ligands, positioning it as a moderately potent, subtype-selective tool. |
| Conditions | Radioligand displacement assay in rat PC12 cells using [³H]-(+)-pentazocine for σ₁ and appropriate σ₂ radioligand; exact assay details as per BindingDB entry. |
Why This Matters
Procurement of this compound provides a well-characterized, moderately potent sigma-2 ligand with defined subtype selectivity, avoiding the ultra-high potency of some analogs that may confound dose-response studies or introduce off-target complexities.
- [1] BindingDB. (n.d.). BDBM50604967 (CHEMBL1698776). Affinity Data: Ki = 90 nM (σ₂), Ki = 841 nM (σ₁). View Source
- [2] Sun, Y. T., et al. (2018). Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands. Eur J Med Chem, 147, 227-237. View Source
